

An In-depth Technical Guide to Potassium 4-iodobenzenesulfonate: Structure, Properties, and Applications

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Compound of Interest

Compound Name:	Potassium 4- iodobenzenesulfonate
Cat. No.:	B084916

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-iodobenzenesulfonate is an organo-iodine compound of significant interest in the fields of organic synthesis and pharmaceutical chemistry. As a stable, water-soluble salt, it serves as a versatile building block and intermediate. Structurally, it comprises a benzene ring functionalized with an iodine atom and a sulfonate group, with potassium as the counter-ion. This unique combination of a reactive iodine atom, which can participate in various cross-coupling reactions, and a water-solubilizing sulfonate group makes it a valuable reagent in both academic research and industrial applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **Potassium 4-iodobenzenesulfonate** are rooted in its molecular architecture. The presence of a heavy iodine atom significantly influences its molecular weight, while the ionic nature of the potassium sulfonate group dictates its physical properties, such as solubility.

Molecular Identity

The compound is identified by the following key parameters:

- Chemical Formula: $C_6H_4IKO_3S$ [1]
- Molecular Weight: 322.16 g/mol [1][2]
- CAS Numbers: 13035-63-7, 166902-23-4[1]

The structure consists of a para-substituted benzene ring, meaning the iodo and sulfonate groups are positioned opposite each other.

Caption: 2D structure of **Potassium 4-iodobenzenesulfonate**.

Physicochemical Data Summary

The physical and chemical properties of **Potassium 4-iodobenzenesulfonate** are summarized in the table below. The ionic character imparted by the potassium sulfonate group makes it a solid at room temperature and confers solubility in aqueous media.

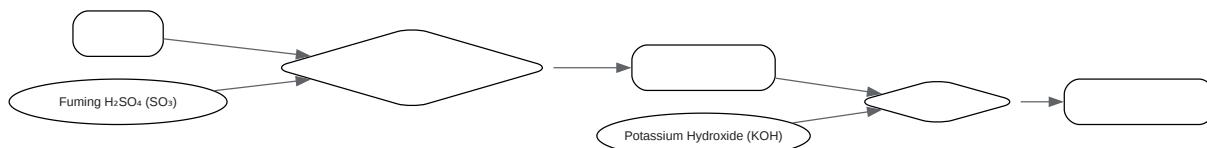
Property	Value	Source
Appearance	Solid	--INVALID-LINK--[3]
Molecular Formula	$C_6H_4IKO_3S$	--INVALID-LINK--[1]
Molecular Weight	322.16 g/mol	--INVALID-LINK--[2]
Storage Temperature	Room temperature, in a dark, inert atmosphere	--INVALID-LINK--[3]
Solubility	Soluble in water	--INVALID-LINK--

Synthesis and Manufacturing

The synthesis of **Potassium 4-iodobenzenesulfonate** is typically achieved through a two-step process: the sulfonation of iodobenzene followed by neutralization with a potassium salt.

Synthesis Pathway

The primary route involves the electrophilic aromatic substitution of iodobenzene using a strong sulfonating agent, such as fuming sulfuric acid (oleum). This reaction predominantly yields the para-substituted product, 4-iodobenzenesulfonic acid, due to the ortho-, para-directing effect of the iodine atom and steric hindrance at the ortho positions. The resulting sulfonic acid is then neutralized with a suitable potassium base, such as potassium hydroxide or potassium carbonate, to yield the final potassium salt.



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Caption: General synthesis workflow for **Potassium 4-iodobenzenesulfonate**.

Experimental Protocol: Sulfonation of Iodobenzene

While a specific, detailed protocol for the synthesis of the potassium salt is not readily available in the cited literature, a general procedure can be outlined based on the known chemistry of sulfonation reactions.

- Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place iodobenzene. Cool the flask in an ice bath.
- Sulfonation: Slowly add fuming sulfuric acid (oleum) to the cooled iodobenzene with continuous stirring. The reaction is exothermic and temperature control is crucial to minimize side reactions.
- Reaction Monitoring: After the addition is complete, the mixture is typically stirred at a controlled temperature until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

- Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the sulfonic acid.
- Neutralization and Isolation: The crude 4-iodobenzenesulfonic acid is then neutralized with a stoichiometric amount of potassium hydroxide or potassium carbonate solution. The resulting **potassium 4-iodobenzenesulfonate** can then be isolated by filtration and purified by recrystallization from a suitable solvent, typically water or an alcohol-water mixture.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of **Potassium 4-iodobenzenesulfonate**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons, typical of a 1,4-disubstituted benzene ring. The two doublets, each integrating to two protons, would appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonate group would be expected to resonate at a higher chemical shift (downfield) compared to the protons ortho to the iodine atom.
- ^{13}C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic region. The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift, typically at a lower field compared to an unsubstituted carbon. The carbon atom attached to the sulfonate group (C-S) would be significantly downfield. The two remaining signals would correspond to the other two sets of equivalent aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **Potassium 4-iodobenzenesulfonate** would exhibit characteristic absorption bands corresponding to its functional groups:

- S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of $1260\text{-}1150\text{ cm}^{-1}$ and $1070\text{-}1030\text{ cm}^{-1}$, respectively.

- Aromatic C=C Stretching: Peaks in the 1600-1450 cm^{-1} region are characteristic of the benzene ring.
- C-S Stretching: A band in the 800-600 cm^{-1} region can often be attributed to the C-S bond.
- C-I Stretching: A weaker absorption in the far-infrared region (around 600-500 cm^{-1}) is indicative of the carbon-iodine bond.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the anion (4-iodobenzenesulfonate). The mass spectrum would show a prominent peak corresponding to the molecular ion of the anionic portion of the molecule.

Applications in Research and Drug Development

Potassium 4-iodobenzenesulfonate is a valuable intermediate in the synthesis of more complex molecules, owing to the reactivity of the C-I bond.

Organic Synthesis

The primary utility of this compound in organic synthesis lies in its role as an aryl iodide. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
- Heck-Mizoroki Reaction: Coupling with alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes.
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The presence of the sulfonate group can be advantageous in these reactions, particularly when aqueous reaction conditions are desired, as it enhances the water solubility of the starting material.

Pharmaceutical Intermediates

This compound serves as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The iodo-substituted benzene ring can be elaborated through the cross-coupling reactions mentioned above to construct the core structures of various drug molecules. While specific examples for **Potassium 4-iodobenzenesulfonate** are not detailed in the provided search results, its utility as a pharmaceutical intermediate is well-established.

Other Applications

Potassium 4-iodobenzenesulfonate also finds applications in other areas of chemistry:

- Environmental Chemistry: It can be used in studies related to the monitoring of iodinated compounds in water sources.
- Analytical Chemistry: It may be employed as a reagent for various detection methods, leveraging its ability to form stable complexes with metal ions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Potassium 4-iodobenzenesulfonate**. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general safety guidelines for related aromatic sulfonate salts and iodo-compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept in a dark place under an inert atmosphere.^[3]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion

Potassium 4-iodobenzenesulfonate is a chemical compound with significant utility in modern organic and medicinal chemistry. Its well-defined molecular structure, featuring a reactive iodine atom and a solubilizing potassium sulfonate group, makes it an important building block for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in research and development, particularly in the pharmaceutical industry where it serves as a valuable intermediate in the creation of novel therapeutic agents. As with all chemical compounds, adherence to strict safety protocols is essential during its handling and use.

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